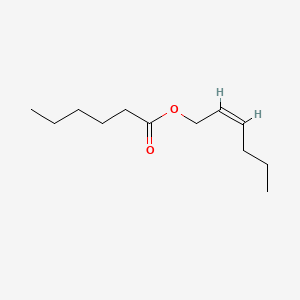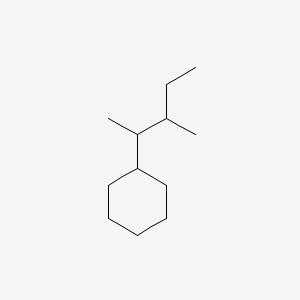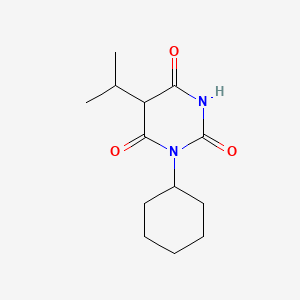
1-Cyclohexyl-5-isopropylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-5-isopropylbarbituric acid is a derivative of barbituric acid, characterized by the presence of cyclohexyl and isopropyl groups attached to the barbituric acid core.
Métodos De Preparación
The synthesis of 1-Cyclohexyl-5-isopropylbarbituric acid typically involves the reaction of barbituric acid with cyclohexylamine and isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Cyclohexyl-5-isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other barbituric acid derivatives and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its potential as an anticonvulsant and sedative, similar to other barbiturates. It may also have applications in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-5-isopropylbarbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and anticonvulsant effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons and resulting in hyperpolarization and reduced neuronal excitability .
Comparación Con Compuestos Similares
1-Cyclohexyl-5-isopropylbarbituric acid can be compared with other barbituric acid derivatives, such as:
5-Isopropylbarbituric acid: Similar in structure but lacks the cyclohexyl group, resulting in different chemical and biological properties.
1-Cyclohexyl-5-ethylbarbituric acid: Contains an ethyl group instead of an isopropyl group, leading to variations in its pharmacological effects.
1-Cyclohexyl-5-methylbarbituric acid:
Propiedades
Número CAS |
839-65-6 |
|---|---|
Fórmula molecular |
C13H20N2O3 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)10-11(16)14-13(18)15(12(10)17)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,14,16,18) |
Clave InChI |
AXXCGIMLMVLZKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)


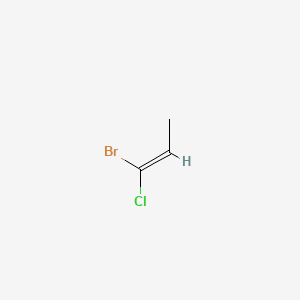
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

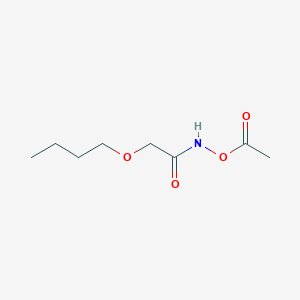
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
